![molecular formula C9H17NO2 B182617 1-Oxa-9-azaspiro[5.5]undecan-5-ol CAS No. 174469-91-1](/img/structure/B182617.png)
1-Oxa-9-azaspiro[5.5]undecan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-9-azaspiro[5.5]undecan-5-ol is a spirocyclic compound characterized by a unique structural feature that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential as a drug-like molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-ol can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Prins cyclization reaction. The process would require optimization of reaction conditions to ensure high yield and purity. Solvent removal is typically performed by evaporation on a rotary evaporator, followed by drying the residue under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-9-azaspiro[5.5]undecan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undecan-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Medicine: Potential use in the development of antituberculosis drugs and other therapeutic agents.
Industry: Utilized in the production of various spirocyclic compounds with diverse biological activities.
Mechanism of Action
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecan-5-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition leads to the disruption of cell wall biosynthesis and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
- 1-oxa-9-azaspiro[5.5]undecan-4-one hydrochloride
- 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride
Uniqueness
1-Oxa-9-azaspiro[5.5]undecan-5-ol stands out due to its unique spirocyclic structure, which imparts a combination of flexibility and rigidity. This structural feature enhances its potential as a drug-like molecule with diverse biological activities. Additionally, its ability to inhibit the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-8-2-1-7-12-9(8)3-5-10-6-4-9/h8,10-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGOQZNAPVCOGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCNCC2)OC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

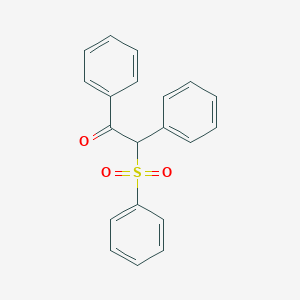
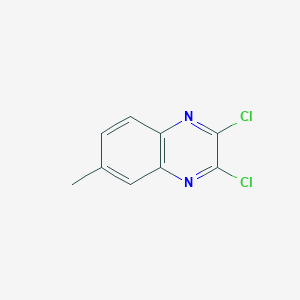

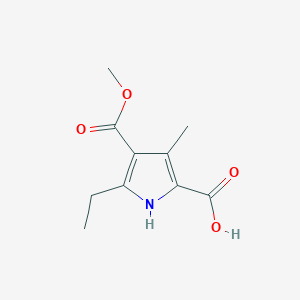
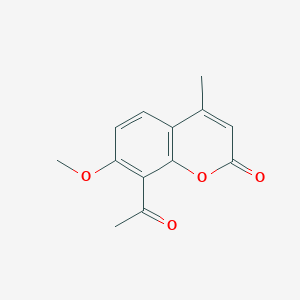
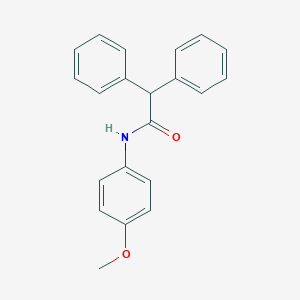
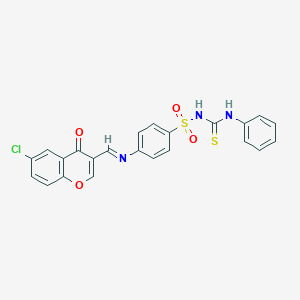
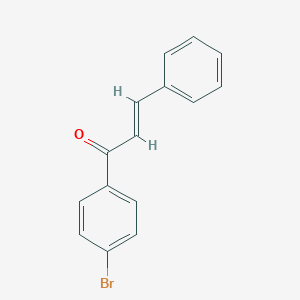
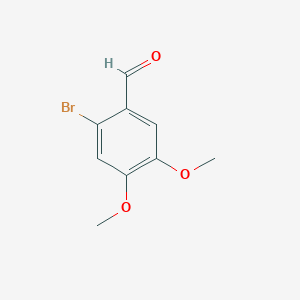
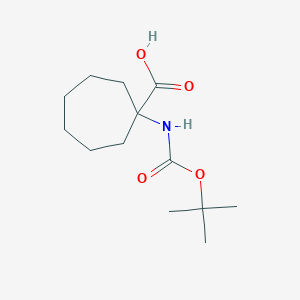
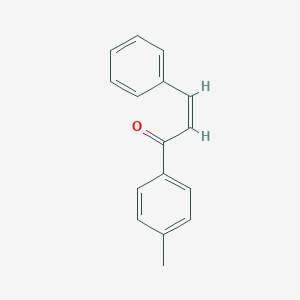

![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)
